7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine as a starting material. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. This is followed by the reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative .
One common method involves the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine ring system. Various carboxylic acid derivatives, such as anhydrides, can be used as sources of the one-carbon fragment necessary for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group in the starting material to form 2,3-diaminopyridine.
Substitution: Nucleophilic substitution reactions involving halogens in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . Reaction conditions often involve boiling in ethanol or other solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of imidazo[4,5-b]pyridine, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives act as GABA A receptor positive allosteric modulators, enhancing the inhibitory effects of GABA in the central nervous system . Other derivatives may inhibit enzymes such as aromatase, reducing the production of estrogen and thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine include:
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methyl groups can enhance its binding affinity to certain molecular targets and modify its pharmacokinetic properties .
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-5-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) |
InChI Key |
DHTNTAVVZZMIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)Cl |
Origin of Product |
United States |
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